2-(1-Piperazinyl)pyrimidine
CAS No.: 20980-22-7
Cat. No.: VC21338086
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 20980-22-7 |
---|---|
Molecular Formula | C8H12N4 |
Molecular Weight | 164.21 g/mol |
IUPAC Name | 2-piperazin-1-ylpyrimidine |
Standard InChI | InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 |
Standard InChI Key | MRBFGEHILMYPTF-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=NC=CC=N2 |
Canonical SMILES | C1CN(CCN1)C2=NC=CC=N2 |
Appearance | colourless liquid |
Melting Point | 29 - 36 °C |
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(1-Piperazinyl)pyrimidine is essential for its effective utilization in research and pharmaceutical development. These properties influence its stability, handling requirements, and potential applications.
Physical Properties
2-(1-Piperazinyl)pyrimidine exists as a clear yellow liquid after melting, with distinctive physical characteristics that influence its handling and storage requirements. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 2-(1-Piperazinyl)pyrimidine
Property | Value |
---|---|
Melting Point | 32-34°C |
Boiling Point | 277°C |
Density | 1.158 g/mL at 25°C |
Refractive Index | n20/D 1.587 |
Flash Point | >230°F |
Appearance | Clear yellow liquid (after melting) |
Form | Liquid after melting |
The relatively low melting point of 32-34°C means the compound may liquefy at room temperature in warmer environments, necessitating appropriate storage conditions . Its high boiling point of 277°C indicates reasonable thermal stability, an important consideration for various chemical processes and applications .
Chemical Properties
The chemical properties of 2-(1-Piperazinyl)pyrimidine play a crucial role in determining its reactivity, stability, and potential applications in pharmaceutical synthesis. Table 2 presents the key chemical properties of this compound.
Table 2: Chemical Properties of 2-(1-Piperazinyl)pyrimidine
Property | Value |
---|---|
pKa | 8.68±0.10 (Predicted) |
Solubility | Slightly soluble in chloroform and methanol; almost transparent in water |
Sensitivity | Hygroscopic |
Storage Temperature | 2-8°C |
InChIKey | MRBFGEHILMYPTF-UHFFFAOYSA-N |
The compound's predicted pKa value of 8.68±0.10 indicates its weak basic character, influencing its behavior in various chemical reactions and physiological environments . Its hygroscopic nature requires careful handling and storage to prevent moisture absorption, which could affect its stability and purity . The recommended storage temperature of 2-8°C further emphasizes the need for controlled conditions to maintain its integrity .
Synthesis Methods
The synthesis of 2-(1-Piperazinyl)pyrimidine has evolved significantly, with researchers developing improved methods to enhance yield, purity, and cost-effectiveness. These advancements are particularly important for large-scale pharmaceutical production.
Traditional Synthesis Approaches
Traditional synthesis methods for 2-(1-Piperazinyl)pyrimidine typically involve the reaction of piperazine with a 2-halopyrimidine derivative, often 2-chloropyrimidine. While effective, these methods face challenges related to cost, yield, and the formation of unwanted by-products .
A common traditional synthesis route involves reacting piperazine with potassium carbonate in water, followed by the addition of 2-chloropyrimidine. The reaction proceeds at temperatures between 35-65°C, with the 1,4-bispyrimidylpiperazine by-product being filtered off, and the desired product extracted with chloroform . This method typically achieves yields of around 88%, though purity can be a concern .
The general reaction can be represented as:
Piperazine + 2-Chloropyrimidine → 2-(1-Piperazinyl)pyrimidine + HCl
While this approach is straightforward, it often results in significant by-product formation, particularly 1,4-bispyrimidylpiperazine, necessitating extensive purification steps .
Novel Synthetic Approaches
Recent research has focused on developing more efficient and cost-effective synthetic routes for 2-(1-Piperazinyl)pyrimidine. A notable advancement is a four-step synthesis process that significantly improves yield and purity while reducing production costs .
This novel approach involves:
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Reaction of piperazine with sulfuric acid and cyanamide, followed by precipitation with cold methanol
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Reaction of 1,1,3,3-tetramethoxypropane with hydrochloric acid and amidine, with the product extracted using dichloromethane
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Dissolution of the product in isopropanol, treatment with charcoal, and conversion to the oxalate salt using oxalic acid
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Conversion of the oxalate salt to the freebase using ammonia, followed by extraction with dichloromethane
This optimized process achieves purity levels exceeding 99% and reduces production costs by 25-30%. The improvements come from controlled bis-product formation with cyanamide, effective addition of tetramethoxypropane, and efficient removal of by-products through oxalate salt formation and charcoal treatment .
Another synthesis approach involves microwave-assisted reactions, which have been employed for creating derivatives. This method typically starts with 2-chloropyrimidine reacting with Boc-protected piperazine under microwave conditions, followed by deprotection and further functionalization . While this approach is primarily used for creating derivatives, it demonstrates the evolving synthetic strategies for 2-(1-Piperazinyl)pyrimidine and related compounds.
Pharmacological Significance
2-(1-Piperazinyl)pyrimidine holds considerable pharmacological importance, particularly in the context of anxiety and depression treatment. Its presence in several clinically relevant compounds highlights its significance in pharmaceutical research and development.
Role as a Metabolite
2-(1-Piperazinyl)pyrimidine serves as the major metabolite of tandospirone, an anxiolytic and antidepressant drug approved in several countries . It is also an active metabolite of buspirone and other azapirones, contributing to their therapeutic effects . This metabolite activity partially explains the clinical efficacy of these medications in treating anxiety and depression .
The produced 1-(2-Pyrimidinyl)piperazine moiety is estimated to be partly responsible for the efficacy of azapirones in treating depression, suggesting that the compound itself possesses antidepressant properties . This finding has prompted research into derivatives that might enhance these beneficial effects while minimizing side effects.
Research Applications and Derivative Development
The unique structural and pharmacological properties of 2-(1-Piperazinyl)pyrimidine have made it a valuable starting point for developing various derivatives with enhanced or targeted biological activities.
Monoamine Oxidase Inhibitors
Researchers have synthesized novel 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives and evaluated their monoamine oxidase (MAO) inhibitory activity . Some of these compounds demonstrated selective MAO-A inhibitory activity, which has potential applications in treating depression and anxiety disorders .
The synthesis of these derivatives typically involves reacting 2-chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide with potassium salts of appropriate piperazine dithiocarbamate derivatives in acetone at room temperature, in the presence of potassium carbonate . This approach represents a straightforward method for creating functionally diverse compounds based on the 2-(1-Piperazinyl)pyrimidine scaffold.
Antiviral Applications
Recent research has identified 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine and its analogues as selective and potent inhibitors of Chikungunya virus (CHIKV) . These compounds are synthesized through a four-step process starting from substituted pyrimidines reacting with Boc-protected piperazine under microwave irradiation, followed by deprotection and reaction with benzenesulfonyl chloride .
This research highlights the versatility of the 2-(1-Piperazinyl)pyrimidine scaffold in developing compounds with diverse biological activities. The identified inhibitors demonstrated potent and selective activity against CHIKV, with optimization efforts leading to compounds with improved profiles and high selectivity indices .
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